2-Naphthoic acid
Overview
Description
It is one of two isomeric carboxylic acid derivatives of naphthalene, the other being 1-naphthoic acid . This compound is a white solid at room temperature and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
2-Naphthoic acid (NPA) is an organic compound that primarily targets the N-methyl-D-aspartate (NMDA) receptors . It acts as a noncompetitive inhibitor of these receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
The mode of action of this compound involves its interaction with NMDA receptors. As a noncompetitive inhibitor, it binds to a site on the receptor that is distinct from the active site. This binding changes the receptor’s conformation, preventing it from activating in response to glutamate and glycine .
Biochemical Pathways
The biochemical degradation pathways of this compound have been studied with naphthalene-degrading cultures, revealing that this compound is a central metabolite . Naphthalene is activated by addition of a C1-unit to generate this compound . The central this compound degradation pathway involves the reduction of the ring system prior to ring cleavage, generating compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid . The ring cleavage produces metabolites such as 2-carboxycyclohexylacetic acid
Pharmacokinetics
The xinafoate moiety has no apparent pharmacological activity, is highly protein bound (>99%), and has a long elimination half-life of about 12 to 15 days in healthy individuals .
Result of Action
The result of this compound’s action is the inhibition of NMDA receptors. This inhibition can affect various physiological and pathological processes, including synaptic plasticity and memory function . The fluorescence spectra and electronic absorption of this compound have also been studied .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fluorescence emission from 2-Naphthoate anion can be quenched in the presence of [bmim]+ cation of ionic liquids in the presence of neutral/basic water. Protonation of 2-naphthoate anion takes place when acidic water is added to ionic solutions of this compound .
Biochemical Analysis
Biochemical Properties
2-Naphthoic acid is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The fluorescence spectra and electronic absorption of this compound have been studied .
Cellular Effects
It has been observed that certain bacteria, when grown on naphthalene, show cellular aggregation around naphthalene crystals with decreased cell surface charge, suggesting changes in the cell structure and cell surface properties .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be prepared by carboxylation of 1-chloronaphthalene .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on a chemical chaperone 3-Hydroxy-2-Naphthoic acid showed that it prevents vascular remodeling and hypertension in mice with AngII infusion .
Metabolic Pathways
This compound is involved in the metabolic pathways of certain bacteria. For instance, in the biodegradation of phenanthrene, this compound is converted to 1-hydroxy-2-naphthoic acid (1H2N) and phthalic acid (PHTA) .
Transport and Distribution
It is known that the sorption of this compound was examined on soil, in a batch equilibrium single-system, with varying pH and acid concentrations .
Subcellular Localization
It is known that this compound is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor , suggesting that it may interact with receptors in the cell membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthoic acid can be synthesized through several methods:
Carboxylation of 1-chloronaphthalene: This method involves the reaction of 1-chloronaphthalene with carbon dioxide in the presence of a catalyst.
Hydrolysis of β-naphthonitrile: This method involves the hydrolysis of β-naphthonitrile, yielding this compound.
Oxidation of 2-methylnaphthalene: This method involves the oxidation of 2-methylnaphthalene using sodium dichromate and water.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene due to its high yield and efficiency .
Chemical Reactions Analysis
2-Naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: It can be reduced to form 2-naphthylmethanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: 2-naphthylmethanol.
Substitution: 2-nitronaphthalene and 2-naphthalenesulfonic acid.
Scientific Research Applications
2-Naphthoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Naphthoic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Another isomeric form of naphthoic acid with the carboxyl group at the 1-position instead of the 2-position.
2-Naphthol: A hydroxyl derivative of naphthalene with a hydroxyl group at the 2-position.
2-Naphthaldehyde: An aldehyde derivative of naphthalene with an aldehyde group at the 2-position.
Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059078 | |
Record name | 2-Naphthalenecarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |
Record name | 2-Naphthoic acid | |
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Flash Point |
205 °C | |
Record name | 2-Naphthoic acid | |
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CAS No. |
93-09-4 | |
Record name | 2-Naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-09-4 | |
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Record name | 2-Naphthoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093094 | |
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Record name | 2-Naphthoic acid | |
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Record name | 2-Naphthalenecarboxylic acid | |
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Record name | 2-Naphthalenecarboxylic acid | |
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Record name | 2-naphthoic acid | |
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Record name | 2-NAPHTHOIC ACID | |
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Retrosynthesis Analysis
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